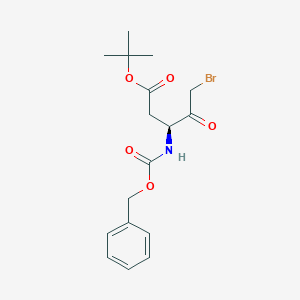

Z-Asp(OtBu)-bromomethyl ketone

説明

Z-Asp(OtBu)-bromomethyl ketone is a synthetic compound derived from aspartic acid. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OtBu)-bromomethyl ketone typically involves the protection of the aspartic acid’s carboxyl group with a tert-butyl ester (OtBu) and the amino group with a benzyloxycarbonyl (Z) group. The bromomethyl ketone moiety is then introduced through a series of reactions involving bromination and ketone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

化学反応の分析

Types of Reactions

Z-Asp(OtBu)-bromomethyl ketone undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.

Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted derivatives of the original compound.

Hydrolysis: The major product is the free carboxylic acid form of the compound.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of Peptidyl Inhibitors

Z-Asp(OtBu)-bromomethyl ketone serves as a crucial intermediate for synthesizing peptidyl fluoromethyl ketones, which are known for their inhibitory effects on caspases, particularly caspase-1 (interleukin-1β converting enzyme). These inhibitors have been shown to play a role in regulating apoptosis and inflammation.

Case Study: Inhibition of Caspases

Recent studies have demonstrated that compounds derived from this compound exhibit potent caspase inhibition. For instance, a study highlighted the synthesis of Z-Val-Ala-Asp(OMe)-CH2F, which showed protective effects against ischemic injuries in various models by inhibiting apoptosis through caspase pathways .

Table 1: Efficacy of Peptidyl Inhibitors Derived from this compound

| Compound | % Inhibition in Liver Homogenates | % Inhibition in Kidney Homogenates |

|---|---|---|

| Z-Val-Ala-Asp(OMe)-CH2F | 70.5 | 39.0 |

| Z-DEVD-fmk | 86.9 | 57.3 |

| Z-SAVLD(OMe)-FMK | 28.3 | 24.2 |

| Z-AVLD(OMe)-FMK | 75.4 | 91.2 |

This table illustrates the varying degrees of inhibition observed in liver and kidney homogenates, indicating the potential therapeutic applications of these compounds in managing conditions associated with excessive apoptosis.

Study of Apoptosis Mechanisms

This compound is also employed in research focusing on the mechanisms of apoptosis. It has been utilized to study early apoptotic events in various cell types, providing insights into cellular responses to stress and injury.

Research Findings on Apoptosis

Németh et al. reported that this compound displays antiapoptotic activity, making it a valuable tool for investigating apoptosis pathways . This compound's ability to modulate caspase activity allows researchers to dissect the roles of specific caspases in disease models.

Development of Therapeutics

The applications of this compound extend to the development of novel therapeutics targeting inflammatory diseases and cancer. By modifying the structure of this compound, researchers can create inhibitors that selectively target different caspases or other proteolytic enzymes involved in disease processes.

Case Study: Therapeutic Potential

In a model of acute inflammation, derivatives of this compound demonstrated significant efficacy in reducing tissue injury and inflammation markers . This suggests that such compounds could lead to new treatment strategies for conditions characterized by excessive apoptosis or inflammation.

作用機序

The mechanism of action of Z-Asp(OtBu)-bromomethyl ketone involves the inhibition of specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition is often irreversible, making it a valuable tool in studying enzyme function and regulation .

類似化合物との比較

Similar Compounds

Z-Asp(OtBu)-OH: A similar compound without the bromomethyl ketone group, used in peptide synthesis.

Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid used in peptide synthesis.

Boc-Asp(OtBu)-OH: Similar to Z-Asp(OtBu)-OH but with a different protecting group on the amino group

Uniqueness

Z-Asp(OtBu)-bromomethyl ketone is unique due to its bromomethyl ketone group, which imparts specific reactivity and enzyme inhibitory properties. This makes it particularly useful in biochemical studies where enzyme inhibition is required .

生物活性

Z-Asp(OtBu)-bromomethyl ketone is a compound that has garnered attention for its unique biological activities, particularly as a protease inhibitor. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its bromomethyl ketone functionality, which is crucial for its reactivity toward various proteases. The compound can be synthesized through several methods, including solution-phase peptide synthesis, where the N-terminal blocking group plays a significant role in modulating biological activity. The general structure can be represented as follows:

The primary mechanism of action for this compound involves its ability to irreversibly inhibit cysteine proteases such as cathepsins. This inhibition is vital for therapeutic applications in diseases characterized by excessive protease activity, including cancer and neurodegenerative disorders.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against various proteases. For instance, studies have shown that modifications to the N-terminal blocking group significantly affect the compound's interaction with cathepsin B, leading to varied inhibition rates.

| Protease | % Inhibition (this compound) |

|---|---|

| Cathepsin B | 75-91% |

| Caspase-3 | IC50 = 30 nM |

| Caspase-2 | Significant inhibition observed |

1. Neuroprotection

In vivo studies have demonstrated that this compound can delay neuron death in models of traumatic brain injury. The compound works by inhibiting caspase activity, which is a key player in apoptotic pathways. For example, Clark et al. found that local administration of related compounds reduced the activity of executioner caspases and mitochondrial cytochrome c release, suggesting a protective mechanism against neuronal apoptosis .

2. Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan edema, the compound demonstrated efficacy by inhibiting caspase-1 activity, which is involved in the inflammatory response .

3. Cancer Therapeutics

Given its role as a protease inhibitor, this compound shows promise in cancer therapies where proteases facilitate tumor progression and metastasis. Its ability to selectively inhibit specific caspases allows for targeted therapeutic strategies without broadly affecting normal cellular functions.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Traumatic Brain Injury Model : Administration of related fluoromethyl ketones resulted in significant neuroprotection and reduced apoptotic signaling pathways.

- Inflammatory Disease Models : Inhibition of caspases led to decreased tissue damage and inflammation in animal models subjected to inflammatory stimuli.

特性

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153088-76-7 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。